molecular formula C25H23N3S B2453552 3,4-dimethyl-N-({5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazol-4-yl}methylene)aniline CAS No. 303986-88-1

3,4-dimethyl-N-({5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazol-4-yl}methylene)aniline

Katalognummer: B2453552
CAS-Nummer: 303986-88-1
Molekulargewicht: 397.54
InChI-Schlüssel: JYYFHUAVQCGTHB-WGOQTCKBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This product is 3,4-dimethyl-N-({5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazol-4-yl}methylene)aniline, a chemical compound of high interest in organic and medicinal chemistry research. It is supplied by Key Organics (Product Code: 11M-347S) . The compound features a complex molecular architecture centered on an imidazole core, which is substituted with a phenylsulfanyl group and further functionalized with a methyleneaniline Schiff base moiety. This specific structure suggests potential for investigation in various scientific fields. Researchers may explore its applications as a building block for the synthesis of novel heterocyclic compounds or study its potential biological activity. The presence of the imidazole ring, a common pharmacophore, makes it a candidate for use in developing new pharmaceutical agents or biochemical probes. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions and refer to the available Safety Data Sheet (SDS) for detailed hazard and handling information.

Eigenschaften

IUPAC Name

N-(3,4-dimethylphenyl)-1-[4-(4-methylphenyl)sulfanyl-2-phenyl-1H-imidazol-5-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3S/c1-17-9-13-22(14-10-17)29-25-23(16-26-21-12-11-18(2)19(3)15-21)27-24(28-25)20-7-5-4-6-8-20/h4-16H,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYFHUAVQCGTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(NC(=N2)C3=CC=CC=C3)C=NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3,4-dimethyl-N-({5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazol-4-yl}methylene)aniline is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C19H20N2SC_{19}H_{20}N_2S and a molecular weight of approximately 320.44 g/mol. Its structure features a dimethyl aniline core linked to an imidazole moiety through a methylene bridge, with a sulfanyl group attached to a phenyl ring, which may influence its biological interactions.

Structural Formula

\text{3 4 dimethyl N 5 4 methylphenyl sulfanyl 2 phenyl 1H imidazol 4 yl}methylene)aniline}

Anticancer Properties

Recent studies have indicated that compounds similar to 3,4-dimethyl-N-({5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazol-4-yl}methylene)aniline exhibit significant anticancer activity . For instance, imidazole derivatives have been shown to inhibit tumor growth in various cancer cell lines.

Case Study: Imidazole Derivatives

A study on imidazole derivatives demonstrated that modifications in the phenyl rings significantly affected cytotoxicity against cancer cell lines. The presence of electron-donating groups, such as methyl groups in the ortho or para positions, enhanced the anticancer activity due to increased electron density facilitating interaction with cellular targets .

The proposed mechanism of action for this class of compounds includes:

  • Inhibition of Cell Proliferation : By interfering with cell cycle progression.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.
  • Targeting Specific Enzymes : Such as indoleamine 2,3-dioxygenase (IDO), which is crucial in cancer immune evasion .

Antimicrobial Activity

In addition to anticancer properties, some derivatives have shown promising antimicrobial activity . Compounds with imidazole rings are known for their ability to disrupt microbial cell membranes and inhibit key metabolic pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis is essential for understanding how modifications to the compound's structure can enhance or diminish its biological activity. Key findings include:

ModificationEffect on Activity
Methyl groups at positions 3 and 4Increased cytotoxicity against cancer cells
Sulfanyl group presenceEnhanced antimicrobial properties
Variations in phenyl substitutionsAltered enzyme inhibition efficiency

Research Findings

Several studies have explored the biological activities of related compounds:

  • Antitumor Activity : A derivative exhibited IC50 values below 10 µM against various cancer cell lines, indicating potent antitumor effects .
  • Enzyme Inhibition : Research has focused on the inhibition of IDO as a therapeutic target for cancer treatment, showcasing the relevance of imidazole derivatives .
  • Cytotoxicity Studies : Compounds structurally similar to our target compound have been evaluated for their cytotoxic effects on human melanoma and glioblastoma cells .

Q & A

Q. What are the optimal synthetic routes for constructing the imidazole core in this compound, and how do reaction conditions influence yield?

The imidazole ring is typically synthesized via condensation of glyoxal, formaldehyde, and ammonia/amines under acidic conditions. Key steps include:

  • Temperature control : Maintain 60–80°C to avoid side products (e.g., over-oxidation).
  • Purification : Use recrystallization or column chromatography to isolate the core structure .
  • Coupling reactions : Introduce the sulfanyl and methyleneaniline groups via nucleophilic substitution (K₂CO₃ as base, DMF solvent) .

Q. How can spectroscopic methods resolve structural ambiguities in this compound?

  • ¹H/¹³C NMR : Assign peaks for imidazole protons (δ 7.2–8.5 ppm) and methylene groups (δ 4.5–5.5 ppm). Compare with analogs to confirm substitution patterns .
  • IR spectroscopy : Identify S–C and C=N stretches (650–750 cm⁻¹ and 1600–1650 cm⁻¹, respectively) .
  • Mass spectrometry : Use HRMS to verify molecular ion peaks and fragmentation patterns .

Q. What strategies ensure purity during synthesis, particularly for scale-up?

  • Chromatographic monitoring : Employ HPLC with a C18 column (acetonitrile/water mobile phase) to track intermediates.
  • Recrystallization : Use ethanol/water mixtures to remove unreacted precursors .
  • Elemental analysis : Confirm <2% impurity levels post-purification .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 3,4-dimethylaniline) modulate the compound’s reactivity in cross-coupling reactions?

  • Electron-donating groups (e.g., methyl) increase electron density on the imidazole ring, enhancing nucleophilic aromatic substitution.
  • DFT calculations : Model HOMO/LUMO orbitals to predict regioselectivity in Suzuki-Miyaura couplings .
  • Experimental validation : Compare reaction rates with analogs lacking methyl groups .

Q. What experimental approaches can resolve contradictions in reported biological activity (e.g., variable IC₅₀ values in kinase inhibition assays)?

  • Assay standardization : Control pH (7.4 ± 0.2) and temperature (37°C) to minimize environmental variability .
  • Molecular docking : Use AutoDock Vina to simulate binding to kinase ATP pockets; correlate with experimental IC₅₀ .
  • Meta-analysis : Compare data across studies using standardized units (e.g., nM vs. µM) .

Q. How does the sulfanyl group’s orientation impact intermolecular interactions in crystal packing?

  • X-ray crystallography : Resolve S···π interactions (3.5–4.0 Å) between the sulfanyl group and phenyl rings .
  • Hirshfeld surface analysis : Quantify contribution of S contacts to crystal stability (typically 5–10% of total interactions) .

Q. What mechanistic insights explain the compound’s selectivity for COX-2 over COX-1?

  • Competitive inhibition assays : Measure Ki values using fluorescence anisotropy.
  • Mutagenesis studies : Modify COX-2 Val523 to mimic COX-1; observe reduced binding affinity .
  • MD simulations : Analyze hydrogen bonding with COX-2 His90 and Arg120 .

Methodological Challenges

Q. How to optimize reaction conditions for introducing the 4-methylphenylsulfanyl group without side products?

  • Solvent selection : Use DMF for polar intermediates but switch to THF for sulfanyl group addition to prevent oxidation.
  • Catalyst screening : Test Pd(OAc)₂ vs. CuI for Ullmann-type couplings; CuI gives higher yields (75–80%) .

Q. What analytical workflows validate stability under physiological conditions?

  • Forced degradation : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via LC-MS for hydrolysis/byproducts .
  • Plasma stability assays : Incubate with human plasma (4 hrs); quantify intact compound using a calibration curve .

Q. How to design SAR studies for imidazole-based analogs with improved pharmacokinetics?

  • LogP optimization : Introduce polar groups (e.g., –OH, –SO₂NH₂) to reduce LogP from 3.5 to 2.0–2.5 .
  • Metabolic profiling : Use liver microsomes to identify cytochrome P450 oxidation hotspots (e.g., methyl groups) .

Data Interpretation

Q. How to reconcile discrepancies between computational binding predictions and experimental IC₅₀ values?

  • Solvent effects : Include explicit water molecules in docking simulations to account for hydrophobic interactions .
  • Conformational sampling : Perform 100-ns MD simulations to capture flexible binding modes .

Q. What statistical methods are robust for analyzing dose-response data with high variability?

  • Four-parameter logistic model : Fit data using GraphPad Prism (R² > 0.95 required).
  • Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates .

Advanced Characterization

Q. How to probe electronic environments of substituents using solid-state NMR?

  • ¹³C CP/MAS NMR : Resolve chemical shifts for methyl groups (δ 15–25 ppm) and aromatic carbons (δ 120–140 ppm).
  • Cross-polarization parameters : Optimize contact time (1–2 ms) for sensitivity .

Q. What role do non-covalent interactions play in the compound’s aggregation behavior?

  • DLS measurements : Detect aggregates >200 nm in PBS buffer.
  • TEM imaging : Visualize fibrillar vs. amorphous aggregates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.